(1,3,4-オキサジアゾール-2-イル)メタンアミン

概要

説明

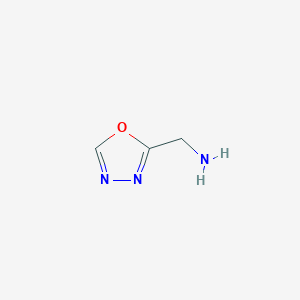

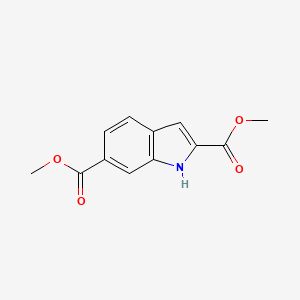

(1,3,4-Oxadiazol-2-YL)methanamine is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science .

科学的研究の応用

(1,3,4-Oxadiazol-2-YL)methanamine has a wide range of scientific research applications:

作用機序

Target of Action

Compounds with similar structures, such as 1,3,4-oxadiazoles, have been shown to interact with various targets, including theEpidermal Growth Factor Receptor (EGFR) and acetylcholinesterase . These targets play crucial roles in governing the cell cycle and neurotransmission, respectively.

Mode of Action

For instance, some oxadiazole derivatives have been shown to inhibit EGFR, leading to a decrease in cell proliferation . Others have been found to inhibit acetylcholinesterase, which can enhance cholinergic neurotransmission .

Biochemical Pathways

For example, inhibition of EGFR can affect the EGFR signaling pathway , which plays a crucial role in cell proliferation and survival . Inhibition of acetylcholinesterase can enhance cholinergic neurotransmission, affecting the cholinergic signaling pathway .

Pharmacokinetics

It has been noted that all the compounds in a series of 1,3,4-oxadiazoles had appropriate values towards lipinski parameters for biological efficacy with zero to one lipinski violation . This suggests that these compounds, including potentially (1,3,4-Oxadiazol-2-YL)methanamine, may have favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

For instance, inhibition of EGFR can lead to decreased cell proliferation, which could potentially have anticancer effects . Enhancement of cholinergic neurotransmission through inhibition of acetylcholinesterase could potentially have neuroprotective effects .

生化学分析

Biochemical Properties

(1,3,4-Oxadiazol-2-YL)methanamine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is acetylcholinesterase, where it exhibits significant inhibitory activity . This interaction is essential in the context of neurodegenerative diseases such as Alzheimer’s disease, where acetylcholinesterase inhibitors are used to enhance cholinergic transmission by preventing the breakdown of acetylcholine. The compound binds to the active site of the enzyme, forming hydrogen bonds and hydrophobic interactions with key amino acid residues, thereby inhibiting its activity .

Cellular Effects

The effects of (1,3,4-Oxadiazol-2-YL)methanamine on various cell types and cellular processes have been extensively studied. In neuronal cells, the compound has been shown to influence cell signaling pathways, particularly those involved in neurotransmission. By inhibiting acetylcholinesterase, (1,3,4-Oxadiazol-2-YL)methanamine increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling . This can lead to improved cognitive function and memory in models of neurodegenerative diseases. Additionally, the compound has been observed to affect gene expression related to neurotransmitter synthesis and degradation, further modulating cellular metabolism and function .

Molecular Mechanism

At the molecular level, (1,3,4-Oxadiazol-2-YL)methanamine exerts its effects through specific binding interactions with biomolecules. The compound’s inhibitory action on acetylcholinesterase involves binding to the enzyme’s active site, where it forms hydrogen bonds and hydrophobic interactions with crucial amino acids . This binding prevents the enzyme from hydrolyzing acetylcholine, leading to increased acetylcholine levels in the synaptic cleft. Additionally, (1,3,4-Oxadiazol-2-YL)methanamine may interact with other enzymes and proteins involved in neurotransmitter metabolism, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1,3,4-Oxadiazol-2-YL)methanamine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods . It is susceptible to degradation under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that (1,3,4-Oxadiazol-2-YL)methanamine can have sustained effects on cellular function, particularly in models of neurodegenerative diseases, where prolonged inhibition of acetylcholinesterase leads to sustained improvements in cognitive function .

Dosage Effects in Animal Models

The effects of (1,3,4-Oxadiazol-2-YL)methanamine vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and hepatotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects. Threshold effects have also been noted, where a minimum effective dose is required to achieve significant enzyme inhibition and therapeutic outcomes .

Metabolic Pathways

(1,3,4-Oxadiazol-2-YL)methanamine is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. The compound interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, influencing the breakdown and synthesis of acetylcholine . Additionally, (1,3,4-Oxadiazol-2-YL)methanamine may affect the activity of other enzymes involved in neurotransmitter metabolism, such as monoamine oxidase, further modulating metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of (1,3,4-Oxadiazol-2-YL)methanamine within cells and tissues are facilitated by specific transporters and binding proteins. The compound is known to interact with acetylcholine transporters, which facilitate its uptake into neuronal cells . Once inside the cells, (1,3,4-Oxadiazol-2-YL)methanamine can accumulate in specific cellular compartments, such as synaptic vesicles, where it exerts its inhibitory effects on acetylcholinesterase . The distribution of the compound within tissues is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and reach target sites in the central nervous system .

Subcellular Localization

The subcellular localization of (1,3,4-Oxadiazol-2-YL)methanamine is critical for its activity and function. The compound is primarily localized in the synaptic cleft and synaptic vesicles of neuronal cells, where it interacts with acetylcholinesterase . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell . The presence of (1,3,4-Oxadiazol-2-YL)methanamine in these subcellular locations ensures its effective inhibition of acetylcholinesterase and modulation of cholinergic signaling .

準備方法

Synthetic Routes and Reaction Conditions

(1,3,4-Oxadiazol-2-YL)methanamine can be synthesized through several methods. One common route involves the reaction of hydrazides with carboxylic acids, followed by cyclization using dehydrating agents such as phosphorous oxychloride or thionyl chloride . Another method includes the condensation of p-toluic hydrazide with glycine via the polyphosphoric acid condensation route, which yields a high product yield .

Industrial Production Methods

Industrial production of (1,3,4-Oxadiazol-2-YL)methanamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

(1,3,4-Oxadiazol-2-YL)methanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .

類似化合物との比較

Similar Compounds

Similar compounds to (1,3,4-Oxadiazol-2-YL)methanamine include other oxadiazole derivatives such as 1,2,4-oxadiazole and 1,2,5-oxadiazole .

Uniqueness

What sets (1,3,4-Oxadiazol-2-YL)methanamine apart from its analogs is its unique combination of chemical stability, biological activity, and versatility in synthetic applications. Its ability to form stable complexes with various metal ions and its potential as a pharmacophore in drug design further highlight its distinctiveness .

特性

IUPAC Name |

1,3,4-oxadiazol-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-1-3-6-5-2-7-3/h2H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOHHSLSDRAFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(O1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406270 | |

| Record name | (1,3,4-OXADIAZOL-2-YL)METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716329-40-7 | |

| Record name | (1,3,4-OXADIAZOL-2-YL)METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3,4-Oxadiazol-2-yl)methylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b]thiazole](/img/structure/B1309367.png)

![5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1309375.png)

![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1309382.png)

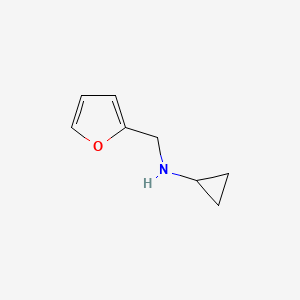

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine](/img/structure/B1309402.png)

![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B1309426.png)